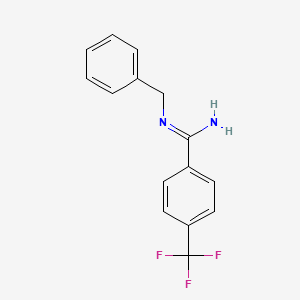
Dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate is an organic compound with the molecular formula C14H17NO6 and a molecular weight of 295.28788 g/mol This compound is characterized by the presence of a malonate ester group, a methoxy group, and a methylamino group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate can be achieved through the malonic ester synthesis . This involves the alkylation of diethyl malonate or another ester of malonic acid at the carbon alpha to both carbonyl groups, followed by conversion to a substituted acetic acid. The reaction conditions typically involve the use of a strong base to deprotonate the alpha carbon, forming a carbanion that undergoes nucleophilic substitution with an alkyl halide .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk custom synthesis and procurement processes . The specific methods and conditions used can vary depending on the scale of production and the desired purity of the final product.
化学反応の分析
Types of Reactions
Dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alpha carbon of the malonate ester group.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium ethoxide) for deprotonation, alkyl halides for nucleophilic substitution, and oxidizing or reducing agents for oxidation and reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, alkylation of the malonate ester group can yield substituted acetic acids, while oxidation and reduction reactions can produce various oxidized or reduced derivatives .
科学的研究の応用
Dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate has several scientific research applications:
Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
作用機序
The mechanism by which dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate exerts its effects involves several molecular targets and pathways:
Enolate Formation: The compound can form enolates through deprotonation, which then participate in nucleophilic substitution reactions.
Nucleophilic Substitution: The enolate acts as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.
類似化合物との比較
Similar Compounds
Diethyl Malonate: Similar in structure but with ethyl ester groups instead of methyl ester groups.
Acetoacetic Ester: Another compound used in similar synthetic reactions, but with a ketone group instead of a malonate ester group.
Uniqueness
Dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate is unique due to the presence of both a methoxy group and a methylamino group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes .
特性
分子式 |
C14H17NO6 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC名 |
dimethyl 2-[hydroxy-[2-methoxy-6-(methylamino)phenyl]methylidene]propanedioate |
InChI |
InChI=1S/C14H17NO6/c1-15-8-6-5-7-9(19-2)10(8)12(16)11(13(17)20-3)14(18)21-4/h5-7,15-16H,1-4H3 |
InChIキー |
LCDQKLCMMFGQJJ-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C(=CC=C1)OC)C(=C(C(=O)OC)C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate](/img/structure/B14132195.png)
![Ethyl {4-[bis(1-methyl-4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)methyl]-2-iodo-6-methoxyphenoxy}acetate](/img/structure/B14132199.png)



![tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate](/img/structure/B14132224.png)
![Ethyl [(2-Bromophenyl)thio]acetate](/img/structure/B14132228.png)

![Acetic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol](/img/structure/B14132249.png)
![1-(4-Chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B14132253.png)
![1-{[2-(4-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14132254.png)
![trideuteriomethyl N-[(2S)-4,4,4-trideuterio-1-[[(2S,3S)-3-hydroxy-1-phenyl-4-[(4-pyridin-2-ylphenyl)methyl-[[(2S)-4,4,4-trideuterio-2-(trideuteriomethoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]amino]butan-2-yl]amino]-1-oxo-3,3-bis(trideuteriomethyl)butan-2-yl]carbamate](/img/structure/B14132262.png)
![{[1-(Benzenesulfinyl)propadienyl]sulfanyl}benzene](/img/structure/B14132274.png)

